molecular formula C14H17ClFN3 B15114660 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

Cat. No.: B15114660
M. Wt: 281.75 g/mol
InChI Key: XGVHJEDUUNPROT-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl group, and a pyrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride apart is its specific combination of functional groups and the pyrazole ring, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H17ClFN3

Molecular Weight

281.75 g/mol

IUPAC Name

5-cyclopropyl-N-[(4-fluorophenyl)methyl]-2-methylpyrazol-3-amine;hydrochloride

InChI

InChI=1S/C14H16FN3.ClH/c1-18-14(8-13(17-18)11-4-5-11)16-9-10-2-6-12(15)7-3-10;/h2-3,6-8,11,16H,4-5,9H2,1H3;1H

InChI Key

XGVHJEDUUNPROT-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2CC2)NCC3=CC=C(C=C3)F.Cl

Origin of Product

United States

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